Acquisition of PKC Inhibitory Activity via Myristoylation: Comparison with Non-Myristoylated RKRTLRRL
N-myristoylation of the peptide substrate RKRTLRRL transforms a completely inactive peptide into a potent PKC inhibitor. The non-myristoylated RKRTLRRL peptide lacks inhibitory activity against PKC-catalyzed histone phosphorylation even at high concentrations (up to 50 μM) [1]. In stark contrast, N-myristoyl-RKRTLRRL inhibits the same reaction with an IC50 of 5 μM [1]. Similarly, against the catalytic fragment of PKC, the myristoylated peptide shows an IC50 of 80 μM, while the non-myristoylated peptide is inactive up to 200 μM [1].
| Evidence Dimension | PKC Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 5 μM (Ca2+/PS-dependent histone phosphorylation); IC50 = 80 μM (catalytic fragment) |
| Comparator Or Baseline | Non-myristoylated RKRTLRRL: No inhibition at ≤50 μM (holoenzyme) and ≤200 μM (catalytic fragment) |
| Quantified Difference | >10-fold increase in potency; inhibitor activity conferred by myristoylation |
| Conditions | In vitro kinase assay using histone as substrate; PKC holoenzyme and catalytic fragment |
Why This Matters
This demonstrates that myristoylation is not just for cell permeability but is a prerequisite for inhibitory activity, making the non-myristoylated analog unsuitable as a PKC inhibitor in any context.
- [1] O'Brian, C. A., Ward, N. E., Liskamp, R. M., de Bont, D. B., Earnest, L. E., van Boom, J. H., & Fan, D. (1991). A novel N-myristylated synthetic octapeptide inhibits protein kinase C activity and partially reverses murine fibrosarcoma cell resistance to adriamycin. Investigational New Drugs, 9(2), 169–179. View Source
